3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one
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Overview
Description
3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is an organic compound that features a cyclopentenone ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-cyclopenten-1-one with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the methyl and pyrrolidinyl groups.
3-Methyl-2-cyclopenten-1-one: Lacks the pyrrolidinyl group but has the methyl group.
2-(1-Pyrrolidinyl)-2-cyclopenten-1-one: Lacks the methyl group but has the pyrrolidinyl group.
Uniqueness
3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
41357-00-0 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(12)10(8)11-6-2-3-7-11/h2-7H2,1H3 |
InChI Key |
SXIDVHLMAKILQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)N2CCCC2 |
melting_point |
850 °C |
physical_description |
Solid |
Origin of Product |
United States |
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